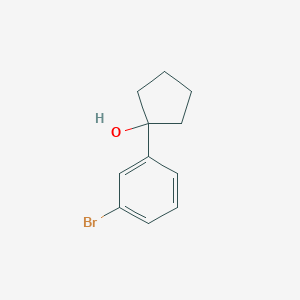

1-(3-Bromophenyl)cyclopentan-1-ol

説明

1-(3-Bromophenyl)cyclopentan-1-ol (CAS: 210826-69-0, MFCD23708970) is a brominated cyclopentanol derivative with the molecular formula C₁₁H₁₃BrO. It is a white crystalline solid with a purity of ≥95% and is stored at 2–8°C . The compound’s hazard profile includes warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .

特性

IUPAC Name |

1-(3-bromophenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMFSRNLGZANMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride, followed by reduction of the resulting intermediate with a suitable reducing agent like lithium aluminum hydride . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)cyclopentan-1-ol often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: 1-(3-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride in THF.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 1-(3-Bromophenyl)cyclopentanone.

Reduction: 1-(Phenyl)cyclopentan-1-ol.

Substitution: 1-(3-Methoxyphenyl)cyclopentan-1-ol.

科学的研究の応用

1-(3-Bromophenyl)cyclopentan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(3-Bromophenyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromophenyl group can participate in π-π interactions and halogen bonding, affecting the compound’s binding affinity and specificity .

類似化合物との比較

Table 1: Cytotoxic Activity of 3-Bromophenyl Chalcones vs. 1-(3-Bromophenyl)cyclopentan-1-ol

Key Findings :

- Chalcone derivatives with 3-bromophenyl groups exhibit potent cytotoxicity (IC₅₀: 22–42 μg/mL) against MCF-7 breast cancer cells .

- The cyclopentanol structure of 1-(3-Bromophenyl)cyclopentan-1-ol lacks the α,β-unsaturated ketone critical for chalcone bioactivity, suggesting divergent applications.

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

The position of the bromine atom on the phenyl ring significantly influences physicochemical and biological properties.

Table 2: Comparison of Bromophenyl Cyclopentanol Isomers

Key Findings :

- The 4-bromo isomer (CAS: 865204-03-1) has higher purity (98%) and is used in pharmaceutical synthesis, whereas the 3-bromo variant is primarily a synthetic intermediate .

- Substitution patterns may affect reactivity in downstream reactions, such as Suzuki couplings or nucleophilic substitutions.

Cyclopropane and Cyclopentane Carboxamide Derivatives

Compounds with cyclopropane or carboxamide functionalities highlight structural versatility.

Table 3: Cyclopropane/Carboxamide Analogs

Key Findings :

- Cyclopropane carboxamides exhibit higher melting points (>100°C) compared to cyclopentanols, likely due to increased crystallinity from the carboxamide group .

- 1-(3-Bromophenyl)cyclopentanecarboxylic acid (CAS: 143328-23-8) serves as a precursor for esterification or amidation reactions .

Functionalized Cyclopentanols

Variants with hydroxymethyl or phenoxy groups demonstrate the impact of additional functional groups.

生物活性

1-(3-Bromophenyl)cyclopentan-1-ol is an organic compound with potential biological significance. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-(3-Bromophenyl)cyclopentan-1-ol has the following chemical structure:

- Molecular Formula : C11H13BrO

- CAS Number : 210826-69-0

This compound features a cyclopentanol ring substituted with a bromophenyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of 1-(3-Bromophenyl)cyclopentan-1-ol may involve several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The bromine substituent may enhance its interaction with microbial cell membranes, disrupting their integrity.

- Anticancer Properties : There is emerging evidence that 1-(3-Bromophenyl)cyclopentan-1-ol may inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines by activating caspase pathways, which are critical for programmed cell death .

Research Findings and Case Studies

Several studies have investigated the biological effects of 1-(3-Bromophenyl)cyclopentan-1-ol:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 1-(3-Bromophenyl)cyclopentan-1-ol was evaluated against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Cancer Cell Line Studies

In vitro studies on MCF-7 and HeLa cells showed that treatment with 1-(3-Bromophenyl)cyclopentan-1-ol led to a marked decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound activates apoptosis through intrinsic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(3-Bromophenyl)cyclopentan-1-ol is crucial for assessing its therapeutic potential. Current research indicates:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Metabolism : Initial studies suggest hepatic metabolism, with potential for both phase I and phase II metabolic reactions.

- Toxicity : Toxicological assessments are ongoing; however, preliminary data indicate low toxicity levels in animal models at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。